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Compound of Interest

Compound Name: (2,6-Dichlorophenyl)acetic-2,2-d2

Cat. No.: B595211

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and biological relevance of (2,6-Dichlorophenyl)acetic-2,2-d2 acid, a deuterated analog of a
non-steroidal anti-inflammatory drug (NSAID). This document is intended for an audience with
a technical background in chemistry and pharmacology.

Chemical Properties and Data

(2,6-Dichlorophenyl)acetic-2,2-d2 acid is the isotopically labeled version of (2,6-
Dichlorophenyl)acetic acid. The introduction of deuterium at the alpha-position of the acetic
acid moiety can offer advantages in metabolic studies and may alter the pharmacokinetic
profile of the parent compound.

Table 1: General Chemical Properties
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Property Value Source
2-(2,6-dichlorophenyl)(2,2-

IUPAC Name 2H(z)acetic acidp ) N/A

CAS Number 1219803-63-0 [1]

Molecular Formula CsHaD2CI202 [2]

Molecular Weight 207.05 g/mol [2]

Appearance White to off-white solid [3]

Unlabeled CAS No. 6575-24-2 [1]

Table 2: Physicochemical Data

Property Value Source

Melting Point 158-161 °C (for unlabeled) [41[5]

oKa 3.80 £ 0.10 (Predicted for 4]
unlabeled)

XLogP3-AA 2.6 (for unlabeled) [6]

Table 3: Spectroscopic Data (Expected for Deuterated Compound)
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Technique

Expected Observations

1H NMR

Absence of the singlet corresponding to the a-
protons (typically around 4.01 ppm for the non-
deuterated ethyl ester). The aromatic protons

would appear as a multiplet between 7.14-7.33

ppm (based on the non-deuterated ethyl ester).

[4]

13C NMR

The signal for the a-carbon would be a triplet
due to coupling with deuterium. Other signals
would be similar to the non-deuterated
compound. For the non-deuterated ethyl ester,
expected peaks are around 14.2, 36.8, 61.1,
128.0, 128.9, 131.4, 136.1, 169.5 ppm.[4]

Mass Spectrometry

The molecular ion peak would be shifted by +2
m/z units compared to the non-deuterated
compound. The exact mass would be

approximately 205.987 Da.[1]

Experimental Protocols

Synthesis of (2,6-Dichlorophenyl)acetic-2,2-d2 Acid

A plausible method for the synthesis of (2,6-Dichlorophenyl)acetic-2,2-d2 acid involves the

deuteration of the corresponding non-deuterated compound. This can be achieved through a

base-catalyzed exchange reaction using a deuterium source like deuterium oxide (D20).

Materials:

(2,6-Dichlorophenyl)acetic acid

Sodium deuteroxide (NaOD) in D20 (40 wt. %)

Deuterium oxide (D20)

Diethyl ether
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» Deuterated hydrochloric acid (DCI) in D20

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

» Dissolution: Dissolve (2,6-Dichlorophenyl)acetic acid in a minimal amount of diethyl ether.

o Deuterium Exchange: Add a solution of sodium deuteroxide in D20 to the reaction mixture.
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the exchange of
the a-protons with deuterium. The progress of the reaction can be monitored by *H NMR by
observing the disappearance of the a-proton signal.

 Acidification: After the exchange is complete, carefully acidify the reaction mixture to a pH of
approximately 1-2 using a solution of DCI in D20.

o Extraction: Extract the product into diethyl ether.

e Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and
evaporate the solvent under reduced pressure to yield the crude (2,6-
Dichlorophenyl)acetic-2,2-d2 acid.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system, such as ethanol/water.

Workflow Diagram for Synthesis:

Dissolve (2,6-Dichlorophenyl)acetic acid in Diethyl Ether ‘—»‘ Add NaOD in D20 and Stir ‘—»‘ Monitor by 1H NMR [—Exchange Complete ‘ Acidify with DCl in D20 }—»‘ Extract with Diethyl Ether }—»‘ Dry and Evaporate }—»‘ Purify by Recrystallization

Click to download full resolution via product page

Synthesis Workflow

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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e 1H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCIs or DMSO-de). The
absence of a signal at the chemical shift corresponding to the a-protons of the non-
deuterated analog confirms successful deuteration.

e 13C NMR: The spectrum will show a triplet for the a-carbon due to deuterium coupling.
Mass Spectrometry (MS):

» High-resolution mass spectrometry can be used to confirm the molecular weight and isotopic
enrichment of the final product.

Isotopic Purity Analysis:

o The isotopic purity can be determined by mass spectrometry by comparing the relative
intensities of the molecular ion peaks of the deuterated and any residual non-deuterated
compound.

Biological Context and Signaling Pathway

(2,6-Dichlorophenyl)acetic acid, the non-deuterated parent compound, is a potent non-steroidal
anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of
cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

The deuterated analog is expected to exhibit a similar mechanism of action. The introduction of
deuterium can, in some cases, lead to a slower rate of metabolism, potentially altering the
drug's pharmacokinetic profile.

Cyclooxygenase (COX) Signaling Pathway and Inhibition by (2,6-Dichlorophenyl)acetic acid:

The COX pathway is initiated by the release of arachidonic acid from cell membranes in
response to inflammatory stimuli. COX enzymes then convert arachidonic acid into
prostaglandins, which are key mediators of inflammation, pain, and fever. (2,6-
Dichlorophenyl)acetic acid inhibits this process.
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Upstream Events

Cell Membrane Phospholipids

(2,6-Dichlorophenyl)acetic-2,2-d2 acid

Phospholipase A2 [nhibition

Arachidonic Acid COX-1 & COX-2

0X-1 & COX-2

Prostaglandin H2 (PGH2)

Isomerases

Prostaglandins (PGEZ2, PGI2, etc.)

Downstream Effects

Inflammation, Pain, Fever

Click to download full resolution via product page

COX Signaling Pathway Inhibition

This diagram illustrates that (2,6-Dichlorophenyl)acetic-2,2-d2 acid acts by inhibiting both
COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to
prostaglandins and reducing the downstream inflammatory response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (2,6-Dichlorophenyl)acetic-Alpha,Alpha-d2 Acid [Igcstandards.com]

2. (2,6-Dichlorophenyl)acetic-alpha,alpha-d2 Acid [Igcstandards.com]

3. 2,6-Dichlorophenylacetic acid, 98% 25 g | Request for Quote | Thermo Scientific
Chemicals [thermofisher.com]

4. 2,6-Dichlorophenylacetic acid | 6575-24-2 [chemicalbook.com]
5. 2,6- _&AX L 97% | Sigma-Aldrich [sigmaaldrich.com]

6. 2,6-Dichlorophenylacetic acid | C8BH6CI202 | CID 81058 - PubChem
[pubchem.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Technical Guide: (2,6-Dichlorophenyl)acetic-2,2-d2
Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595211#2-6-dichlorophenyl-acetic-2-2-d2-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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